molecular formula C23H21N3O8S B180945 4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide CAS No. 60771-27-9

4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide

Cat. No.: B180945
CAS No.: 60771-27-9
M. Wt: 499.5 g/mol
InChI Key: HBKWKOGDTHDLLR-UHFFFAOYSA-N
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Description

4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[420]octane-2-carboxylate 5-oxide is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a nitrophenyl group, a phenoxyacetyl group, and a thia-azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide involves multiple steps. The initial step typically includes the formation of the bicyclic core structure, followed by the introduction of the nitrophenyl and phenoxyacetyl groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the reactions. The reaction conditions often require precise temperature control and inert atmosphere to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its derivatives may have antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative products and technologies.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

60771-27-9

Molecular Formula

C23H21N3O8S

Molecular Weight

499.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C23H21N3O8S/c1-14-13-35(32)22-19(24-18(27)12-33-17-5-3-2-4-6-17)21(28)25(22)20(14)23(29)34-11-15-7-9-16(10-8-15)26(30)31/h2-10,19-20,22H,1,11-13H2,(H,24,27)

InChI Key

HBKWKOGDTHDLLR-UHFFFAOYSA-N

Isomeric SMILES

C=C1CS(=O)[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4

SMILES

C=C1CS(=O)C2C(C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4

Canonical SMILES

C=C1CS(=O)C2C(C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4

60771-27-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
C=C(C)C(C(=O)OCc1ccc([N+](=O)[O-])cc1)N1C(=O)C(NC(=O)COc2ccccc2)C1S(=O)Cl
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

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